molecular formula C21H20N4O4 B14097904 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B14097904
M. Wt: 392.4 g/mol
InChI Key: NVGUYZYBNQRUPS-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core linked to an indole moiety through an acetamide bridge. Quinazolinone derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves a multi-step process:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole moiety can be introduced through a coupling reaction between the quinazolinone core and an indole derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Acetamide Bridge: The final step involves the formation of the acetamide bridge by reacting the coupled product with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone and indole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized quinazolinone and indole derivatives.

    Reduction: Reduced quinazolinone and indole derivatives.

    Substitution: Substituted quinazolinone and indole derivatives with various functional groups.

Scientific Research Applications

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)acetamide: Similar structure but with a phenylethyl group instead of the indole moiety.

    2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-(4-methoxyphenyl)ethyl)acetamide: Similar structure but with a methoxyphenyl group instead of the indole moiety.

Uniqueness

The presence of the indole moiety in 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide imparts unique biological properties, making it a valuable compound for research and potential therapeutic applications. The methoxy group on the indole ring may enhance its interaction with specific molecular targets, leading to improved efficacy and selectivity.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H20N4O4/c1-29-14-6-7-17-16(10-14)13(11-23-17)8-9-22-19(26)12-25-20(27)15-4-2-3-5-18(15)24-21(25)28/h2-7,10-11,23H,8-9,12H2,1H3,(H,22,26)(H,24,28)

InChI Key

NVGUYZYBNQRUPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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